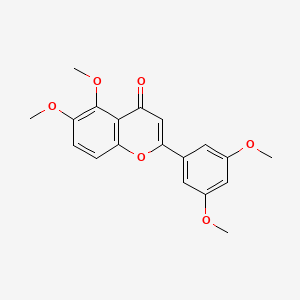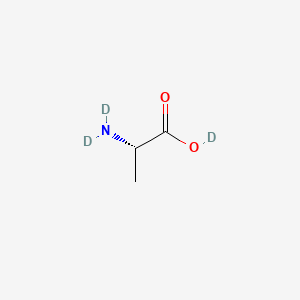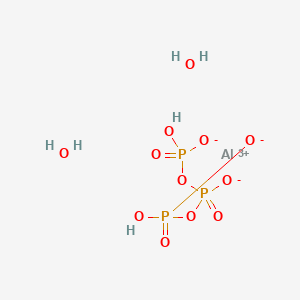![molecular formula C17H27O2P B579335 [methyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyphosphoryl]benzene CAS No. 16934-92-2](/img/structure/B579335.png)
[methyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyphosphoryl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[methyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyphosphoryl]benzene is a chemical compound with a complex structure that includes a phosphinic acid ester and a p-menthane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [methyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyphosphoryl]benzene typically involves the esterification of methylphenylphosphinic acid with (1R,3R,4S)-p-menthane-3-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired ester.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and higher yields. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
[methyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyphosphoryl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the ester into its corresponding alcohols and phosphines.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Alcohols and phosphines.
Substitution: Various substituted esters and phosphinic acid derivatives.
Applications De Recherche Scientifique
[methyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyphosphoryl]benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of [methyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyphosphoryl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system in which it is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylphosphinic acid esters: Similar in structure but may have different alkyl or aryl groups attached to the phosphinic acid.
Phosphine oxides: Oxidized derivatives with different chemical properties.
Phosphinic acid derivatives: Compounds with variations in the ester or acid moiety.
Uniqueness
[methyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyphosphoryl]benzene is unique due to its specific stereochemistry and the presence of the p-menthane moiety. This gives it distinct chemical and biological properties compared to other phosphinic acid esters.
Propriétés
Numéro CAS |
16934-92-2 |
|---|---|
Formule moléculaire |
C17H27O2P |
Poids moléculaire |
294.375 |
Nom IUPAC |
[methyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyphosphoryl]benzene |
InChI |
InChI=1S/C17H27O2P/c1-13(2)16-11-10-14(3)12-17(16)19-20(4,18)15-8-6-5-7-9-15/h5-9,13-14,16-17H,10-12H2,1-4H3/t14-,16+,17-,20?/m1/s1 |
Clé InChI |
ZNQDMJRMEZAERY-IUINDACWSA-N |
SMILES |
CC1CCC(C(C1)OP(=O)(C)C2=CC=CC=C2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


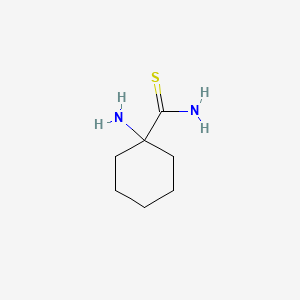
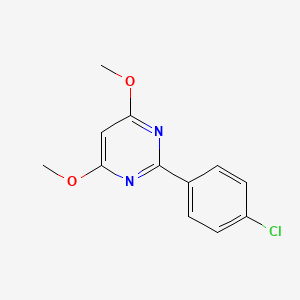
![5-hydroxy-4,11b-dimethoxy-11-methyl-3aH-[1,3]dioxolo[4,5-c]acridin-6-one](/img/structure/B579255.png)
![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoic acid;hydrobromide](/img/structure/B579259.png)
![[(Z)-[(E)-4-(2-methoxyphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B579260.png)
![Cyclopentaneethanol, 2-[2-(dimethylamino)ethyl]- (8CI)](/img/no-structure.png)
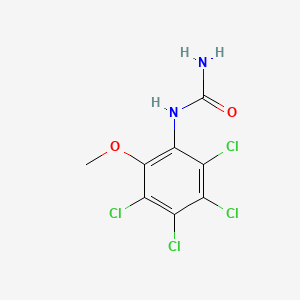
![[4-[Dimethyl-[(3-propoxyoxiran-2-yl)methyl]silyl]phenyl]-dimethyl-[(3-propoxyoxiran-2-yl)methyl]silane](/img/structure/B579266.png)
